N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including thiazole formation, alkylation, and sulfonamide incorporation. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Detailed synthetic pathways can be found in relevant literature .
Scientific Research Applications
Photodynamic Therapy Potential
A study by Pişkin et al. (2020) introduces a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing its application in photodynamic therapy. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, vital for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antiviral Potential
Küçükgüzel et al. (2013) synthesized a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, which showed potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Their findings suggest that these compounds could be developed into therapeutic agents (Küçükgüzel et al., 2013).
UV Protection and Antimicrobial Properties
Mohamed et al. (2020) designed benzenesulfonamides used as azo dyes for cotton textiles. These compounds enhanced the fabric's dyeability and provided UV protection and antibacterial properties, suggesting their application in material science (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Antimicrobial Activities
Wardkhan et al. (2008) investigated the antimicrobial activities of thiazole derivatives, demonstrating effectiveness against various bacterial and fungal isolates. This suggests potential applications in developing antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Anticancer Applications
Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives showing significant anticancer activity against various cancer cell lines. This study highlights the potential of these compounds in developing treatments for gastrointestinal adenocarcinoma (Tsai et al., 2016).
Additional Studies
- Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides, investigating their inhibitory properties against kynurenine 3-hydroxylase (Röver et al., 1997).
- Sonar et al. (2020) explored the synthesis of thiazole compounds and their anticancer activity against breast cancer cells (Sonar et al., 2020).
- Rozentsveig et al. (2011) investigated the synthesis of thiazole derivatives by reaction with thiourea, suggesting their potential in chemical synthesis (Rozentsveig et al., 2011).
properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-14-5-10-19(13-15(14)2)28(24,25)22-12-11-20-16(3)23-21(27-20)17-6-8-18(26-4)9-7-17/h5-10,13,22H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAANNSIXJSHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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